2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Dopamine D3 Receptor Antagonist GPCR Selectivity Radioligand Binding Assay

This benzamide is the only commercially available D3 antagonist tool with sub-nanomolar affinity (Ki=0.5 nM), >1,400-fold selectivity over D2, and a clean CYP profile (IC50 >10 µM for 2D6, 3A4, 2C9). Substituting with generic D3 ligands risks D2 confounds & metabolic interference that invalidate behavioral readouts and PK studies. For reproducible neuroscience target validation, this compound is the definitive gold-standard comparator.

Molecular Formula C20H19N3O4
Molecular Weight 365.389
CAS No. 941983-54-6
Cat. No. B2478801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS941983-54-6
Molecular FormulaC20H19N3O4
Molecular Weight365.389
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H19N3O4/c1-25-17-6-4-5-15(19(17)27-3)20(24)21-14-9-7-13(8-10-14)16-11-12-18(26-2)23-22-16/h4-12H,1-3H3,(H,21,24)
InChIKeyARIXYOXAAIGDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2,3‑Dimethoxy-N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 941983‑54‑6) Occupies a Unique Position Among D3‑Selective Benzamide Ligands


2,3‑Dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 941983‑54‑6) is a synthetic benzamide derivative that acts as a high‑affinity, highly subtype‑selective antagonist (or inverse agonist) at the human dopamine D3 receptor (hD3R). Structurally, the molecule features a 2,3‑dimethoxy benzamide core linked via an anilide bridge to a 6‑methoxypyridazine ring, a scaffold that was specifically designed to maximize D3/D2 selectivity [1]. Unlike earlier first‑generation D3 ligands, this compound achieves sub‑nanomolar D3 binding (Ki = 0.5 nM) while maintaining an extraordinary 1,486‑fold selectivity over the D2 subtype and 1,612‑fold selectivity over the D4 subtype [1]. In parallel, in vitro profiling of human cytochrome P450 isoforms shows that the compound exhibits minimal inhibition of CYP2D6, CYP3A4, and CYP2C9 (all IC50 values >10,000 nM), a feature that distinguishes it from many CNS‑targeted agents that carry a heavy CYP liability [1]. These dual characteristics—exceptional target selectivity combined with a low drug‑metabolizing enzyme interaction risk—define the compound as a unique tool for neuroscience research and a compelling lead for therapeutic programs where off‑target dopaminergic side effects or metabolic drug‑drug interactions must be avoided.

Why Generic Substitution Is Not Viable for 2,3‑Dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide: Evidence‑Based Procurement Risks


Substituting 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide with a commercially available “D3 antagonist” without proof of matching selectivity and CYP profile poses significant scientific and economic risks. The D3 receptor is 79 % identical to the D2 receptor within the transmembrane ligand‑binding domain, making selective antagonism exceptionally difficult to achieve [1]. Many early D3‑preferring ligands, such as nafadotride (D3/D2 ratio ≈10‑fold) or BP‑897 (≈30‑fold), lose D3 engagement at doses that saturate D2 receptors, leading to unwanted motor, endocrine, or hedonic effects [1]. In contrast, the >1,400‑fold D3/D2 window of 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide [2] allows researchers to interrogate D3‑specific pharmacology without D2 confounds. Furthermore, the compound’s exceptionally low CYP inhibition (IC50 >10 µM for CYP2D6, CYP3A4, CYP2C9) contrasts with structurally similar benzamides that display moderate‑to‑strong CYP2D6 or CYP3A4 inhibition, which can confound in vivo target‑validation studies and block co‑administration of tool compounds [2]. Because synthetic protocols and crystallographic quality control standards vary widely across vendors, a benzamide with the correct chemical structure but unspecified selectivity or CYP profile cannot be assumed to replicate these precise differentiation parameters; the risk is an undetected loss of selectivity or unexpected metabolic interference that wastes experimental resources and generates irreproducible data.

Quantitative Differentiation Guide for 2,3‑Dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 941983‑54‑6)


Sub‑Nanomolar D3 Binding Affinity with >1,400‑Fold Selectivity Over D2 Receptor

In a standardized radioligand‑displacement assay, 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide binds to the human dopamine D3 receptor with a Ki of 0.5 nM. Under identical assay conditions, it binds to the human D2L receptor with a Ki of 743 nM and to the human D4 receptor with a Ki of 806 nM, yielding a D3/D2 selectivity ratio of 1,486‑fold and a D3/D4 selectivity ratio of 1,612‑fold [1]. By comparison, the widely used reference D3 antagonist SB‑277011‑A typically achieves a D3/D2 selectivity of approximately 100‑fold under similar radioligand‑binding conditions [2]. This represents a >10‑fold improvement in the therapeutic window relative to the most frequently cited first‑generation D3‑selective tool compound.

Dopamine D3 Receptor Antagonist GPCR Selectivity Radioligand Binding Assay

Minimal Inhibition of Three Major CYP450 Isoforms (CYP2D6, CYP3A4, CYP2C9)

In a panel of human CYP450 enzyme inhibition assays, 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide exhibited IC50 values greater than 10,000 nM for CYP2D6, CYP3A4, and CYP2C9 [1]. This represents an extremely low inhibition potential, as typical CNS‑active benzamides frequently inhibit CYP2D6 or CYP3A4 with IC50 values below 1,000 nM. For example, the structurally related benzamide derivative haloperidol inhibits CYP2D6 with an IC50 of approximately 500 nM [2], indicating a >20‑fold greater risk of metabolic drug‑drug interactions. The minimal CYP inhibition profile of the target compound simplifies co‑medication regimens in complex disease models and reduces the confounding effects of CYP‑mediated off‑target metabolism.

CYP450 Inhibition Metabolic Stability Drug‑like Properties

Functional Antagonism with High D3‑Specific Efficacy Confidence

Although direct functional comparison data are limited, the extremely high binding selectivity of 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide at D3 versus D2 and D4 strongly implies that the compound will act as a functional D3‑selective antagonist in cellular assays [1]. This inference is supported by class‑level evidence showing that benzamide‑based D3 antagonists with sub‑nanomolar binding affinities and >100‑fold D3/D2 selectivity consistently produce D3‑specific antagonism of β‑arrestin‑2 recruitment and G‑protein activation in BRET‑based assays, whereas D2‑preferring or non‑selective ligands fail to recapitulate this profile [2]. Therefore, the binding data serve as a strong predictor of functional selectivity, reducing the risk that the compound might exhibit agonist‑bias or D2‑driven activity in the intended application.

D3‑Mediated β‑Arrestin Recruitment Functional Selectivity Bioluminescence Resonance Energy Transfer

Physicochemical Profile Compatible with CNS Penetration (CNS MPO Score Prediction)

Based on the calculated physicochemical descriptors for 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide, the compound falls within the favorable CNS Multiparameter Optimization (CNS MPO) space [1]. The key values—molecular weight 365.4 Da, logP 3.69 (predicted), topological polar surface area 78.1 Ų, and number of hydrogen‑bond donors 1—result in a CNS MPO score of 5.2 out of 6.0, exceeding that of the benchmark CNS drug risperidone (CNS MPO score ≈4.5). Compared to other benzamide D3 antagonists such as SB‑277011‑A (CNS MPO score ≈4.0), the target compound’s superior score suggests a higher likelihood of adequate brain exposure without the need for active transporter‑mediated uptake. This is a critical differentiation when selecting a tool compound for behavioral pharmacology or in‑vivo CNS target‑engagement studies.

CNS Drug‑likeness Blood‑Brain Barrier Permeability Multiparameter Optimization

Recommended Research and Industrial Workflows for 2,3‑Dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (CAS 941983‑54‑6)


D3‑Selective Target Engagement in Rodent Models of Addiction and Schizophrenia

The >1,400‑fold D3/D2 selectivity window of 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide [1] allows researchers to administer doses that fully occupy D3 receptors without concurrent D2 blockade. This property is essential for dissecting the role of D3 receptors in cue‑induced cocaine reinstatement, nicotine self‑administration, or negative symptoms of schizophrenia, where D2 antagonism would confound behavioral readouts. Combining this compound with PET imaging occupancy studies or ex‑vivo receptor autoradiography can confirm that the observed behavioral effects are D3‑specific.

Combination Therapy Studies Requiring Minimal CYP‑Mediated Drug‑Drug Interaction

Because the compound shows IC50 values above 10 µM for CYP2D6, CYP3A4, and CYP2C9 [1], it is an ideal tool for preclinical studies that require co‑administration of a secondary pharmacological agent metabolized by these enzymes (e.g., risperidone, warfarin, or midazolam). The low probability of pharmacokinetic interactions simplifies protocol design and reduces the number of animals required to control for metabolic variability, making it a cost‑effective choice for academic labs and CROs.

Structural Biology and Structure‑Based Drug Design Efforts Focused on D3‑Selective Binding Poses

The high affinity and selectivity of the compound are likely driven by the unique 6‑methoxypyridazine moiety that engages sub‑pocket III of the D3 receptor [1]. Crystallization or cryo‑EM studies of the D3‑2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide complex can reveal the precise molecular determinants of subtype selectivity, guiding the rational design of next‑generation D3 therapeutics. For industrial medicinal chemistry groups, purchasing a sample batch of this compound serves as a benchmark for crystallographic and thermodynamic profiling of their own novel D3 antagonists.

Comparative Profiling Against First‑Generation D3 Ligands in Comprehensive Panels

For academic core facilities or screening platforms that offer GPCR profiling services, incorporating 2,3‑dimethoxy‑N‑[4‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide as a reference standard alongside SB‑277011‑A, BP‑897, and L‑741,626 allows clients to benchmark their novel compounds against the most selective D3 tool available. The quantitative selectivity and CYP data [1] provide a gold‑standard comparator that enhances the commercial value of the screening service and increases the likelihood of identifying truly novel D3‑selective chemical matter.

Quote Request

Request a Quote for 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.